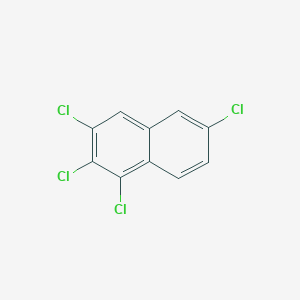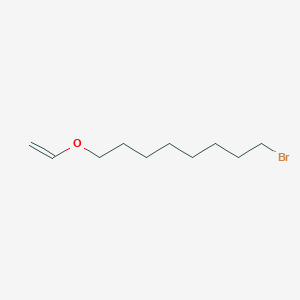![molecular formula C34H52O8-2 B14278451 2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 154425-03-3](/img/structure/B14278451.png)
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate is an organic compound with the molecular formula C34H54O8 It is a derivative of terephthalic acid, where the hydrogen atoms of the carboxyl groups are replaced by dodecyloxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves the esterification of terephthalic acid with dodecanol in the presence of a catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of terephthalic acid and dodecanol into the reactor, along with the catalyst, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are dodecyloxycarbonylbenzoic acids.
Reduction: The major products are dodecanol and terephthalic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of polymers and resins with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, leading to the release of dodecanol and terephthalic acid. These hydrolysis products can then participate in further biochemical pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis[(methoxy)carbonyl]benzene-1,4-dicarboxylate
- 2,5-Bis[(ethoxy)carbonyl]benzene-1,4-dicarboxylate
- 2,5-Bis[(butoxy)carbonyl]benzene-1,4-dicarboxylate
Uniqueness
2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate is unique due to its long dodecyloxycarbonyl chains, which impart distinct physical and chemical properties compared to shorter alkyl chain derivatives. These properties include increased hydrophobicity and potential for forming stable polymeric structures.
Eigenschaften
CAS-Nummer |
154425-03-3 |
|---|---|
Molekularformel |
C34H52O8-2 |
Molekulargewicht |
588.8 g/mol |
IUPAC-Name |
2,5-bis(dodecoxycarbonyl)terephthalate |
InChI |
InChI=1S/C34H54O8/c1-3-5-7-9-11-13-15-17-19-21-23-41-33(39)29-25-28(32(37)38)30(26-27(29)31(35)36)34(40)42-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3,(H,35,36)(H,37,38)/p-2 |
InChI-Schlüssel |
CNPWQUAOQGOLEJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCCCCC)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


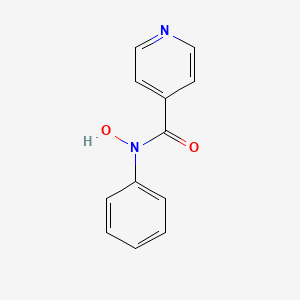
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)
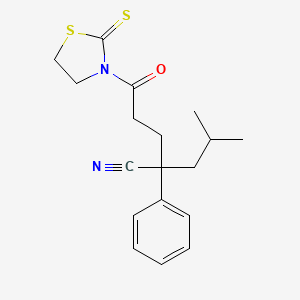

![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
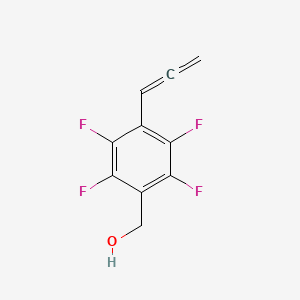
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
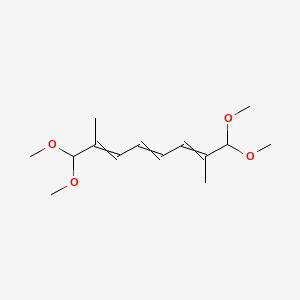
![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)


